molecular formula C10H15NO3 B12960086 (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol

(R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol

Katalognummer: B12960086
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: ZEXUYASSODBCDB-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol is an organic compound characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of ®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol typically involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane under basic conditions to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol. This intermediate is then reduced using a boron reductant to yield the target compound . The reaction conditions are generally mild, making the process suitable for industrial production.

Industrial Production Methods

The industrial production of ®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and environmentally friendly reaction conditions, ensuring scalability and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

(2R)-2-amino-2-(2,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1

InChI-Schlüssel

ZEXUYASSODBCDB-VIFPVBQESA-N

Isomerische SMILES

COC1=CC(=C(C=C1)OC)[C@H](CO)N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.